

A Comparative Spectroscopic Analysis of 2-Chloro-N-substituted Isonicotinamide Derivatives

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Compound of Interest

Compound Name: 2-Chloro-N-
isopropylisonicotinamide

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Palo Alto, CA – December 31, 2025 – In this comprehensive guide, we present a detailed spectroscopic comparison of a series of 2-Chloro-N-substituted isonicotinamide derivatives. This analysis is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing foundational data for the characterization and identification of this important class of compounds. The isonicotinamide scaffold is a key pharmacophore in numerous therapeutic agents, and a thorough understanding of its spectroscopic properties is crucial for the development of novel molecular entities.

Introduction

Isonicotinamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 2-position of the pyridine ring and various substituents on the amide nitrogen can significantly modulate the electronic and steric properties of the molecule, thereby influencing its pharmacological profile. This guide provides a comparative analysis of the spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for a curated set of 2-chloro-N-substituted isonicotinamide derivatives. By examining the spectral shifts and patterns, we can elucidate the structural nuances imparted by different N-substituents.

Synthesis and Methodology

The synthesis of 2-chloro-N-substituted isonicotinamides can be achieved through several synthetic routes. A common and effective method involves the amidation of a 2-chloroisonicotinoyl chloride precursor with the corresponding amine. This straightforward approach allows for the generation of a diverse library of derivatives for spectroscopic and biological evaluation.

General Synthesis Protocol:

A representative synthetic procedure for a related compound, 2-chloro-N-phenylisonicotinamide, involves dissolving 2-chloroisonicotinoyl chloride in a suitable solvent such as 1,2-dichloroethane and cooling the solution to 0 °C. A solution of the desired amine (e.g., aniline) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is then added dropwise. The reaction mixture is stirred at low temperature before being heated to drive the reaction to completion. Following an aqueous workup and extraction, the final product can be purified by recrystallization.

Spectroscopic Data Comparison

For this guide, we will focus on the parent compound, 2-chloroisonicotinamide, and extrapolate the expected spectral characteristics for its N-isopropyl derivative based on established principles and data from closely related structures.

2-Chloroisonicotinamide: The Parent Scaffold

Molecular Formula: C₆H₅ClN₂O [1] Molecular Weight: 156.57 g/mol [1]

Caption: Molecular structure of 2-chloroisonicotinamide.

The proton NMR spectrum of 2-chloroisonicotinamide is expected to show distinct signals for the aromatic protons on the pyridine ring and the amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxamide group. For a related compound, 4-chloropyridine-2-carboxamide, the aromatic protons appear in the range of δ 7.76-8.63 ppm, and the amide protons appear as a multiplet around δ 8.21 ppm. [2] [3]

The carbon NMR spectrum provides insight into the carbon framework of the molecule. For 2-chloronicotinamide, a positional isomer, the carbon signals are observed over a range of chemical shifts, with the carbonyl carbon being the most downfield.

The IR spectrum of 2-chloroisonicotinamide shows characteristic absorption bands for the amide and pyridine functionalities.^[1] Key vibrational modes include:

- N-H stretching: Typically observed in the region of 3400-3200 cm^{-1} .
- C=O stretching (Amide I band): A strong absorption around 1650-1680 cm^{-1} .
- N-H bending (Amide II band): Found near 1600-1640 cm^{-1} .
- C-Cl stretching: Generally appears in the fingerprint region, below 800 cm^{-1} .

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 2-chloroisonicotinamide, the molecular ion peak $[\text{M}]^+$ would be observed at m/z 156, with a characteristic $[\text{M}+2]^+$ peak at m/z 158 due to the presence of the ^{37}Cl isotope, in an approximate 3:1 ratio with the $[\text{M}]^+$ peak.

2-Chloro-N-isopropylisonicotinamide: A Comparative Analysis

Molecular Formula: $\text{C}_9\text{H}_{11}\text{ClN}_2\text{O}$ Molecular Weight: 198.65 g/mol

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